FE-PE2I
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
FE-PE2I is synthesized through a nucleophilic reaction of 18F-fluoride with a tosylated precursor. This reaction is followed by purification and reformulation . The synthesis involves the following steps:
Nucleophilic Substitution: 18F-fluoride reacts with the tosylated precursor.
Purification: The product is purified using high-performance liquid chromatography (HPLC).
Reformulation: The purified product is reformulated for clinical use.
Industrial Production Methods
The industrial production of this compound involves automated synthesis using a cassette-based radiochemistry module, such as the Synthera®+ platform. This method ensures high radiochemical yields and compliance with Good Manufacturing Practice (GMP) standards .
Chemical Reactions Analysis
Types of Reactions
FE-PE2I undergoes various chemical reactions, including:
Nucleophilic Substitution: As mentioned in the synthesis process.
Oxidation and Reduction: These reactions are part of its metabolic pathways in the body.
Common Reagents and Conditions
Reagents: 18F-fluoride, tosylated precursor.
Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Major Products
The primary product of these reactions is this compound itself, which is used for PET imaging. Metabolites formed during its metabolic processes are also of interest in scientific studies .
Scientific Research Applications
FE-PE2I has several scientific research applications, including:
Neuroimaging: Used in PET imaging to study the dopamine transporter in the brain, aiding in the diagnosis and research of Parkinson’s disease and other neurodegenerative disorders
Pharmacokinetics: Studying the distribution and metabolism of dopamine transporter ligands in the brain.
Drug Development: Assisting in the development of new drugs targeting the dopamine transporter.
Mechanism of Action
FE-PE2I binds to the dopamine transporter (DAT) in the brain. The binding mechanism involves two steps: a fast step of complex formation and a slower isomerization of the complex. This binding allows for the visualization and quantification of DAT in PET imaging .
Comparison with Similar Compounds
FE-PE2I is often compared with other radioligands used for DAT imaging, such as:
[123I]FP-CIT (DaTscan™): A single-photon emission computed tomography (SPECT) radiopharmaceutical.
11C-PE2I: Another PET radioligand with faster kinetics but less favorable properties compared to this compound.
This compound’s unique properties, such as high affinity and selectivity for DAT, excellent brain permeability, and favorable metabolism, make it a valuable tool in neuroimaging .
Properties
Molecular Formula |
C20H25FINO2 |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
2-fluoroethyl 8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C20H25FINO2/c1-14-3-5-15(6-4-14)17-13-16-7-8-18(23(16)11-2-10-22)19(17)20(24)25-12-9-21/h2-6,10,16-19H,7-9,11-13H2,1H3/b10-2+ |
InChI Key |
HOLJKTPTYVYXQS-WTDSWWLTSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OCCF)N3C/C=C/I |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OCCF)N3CC=CI |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.